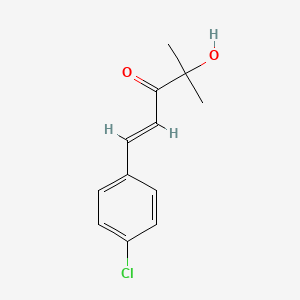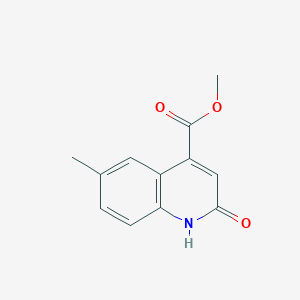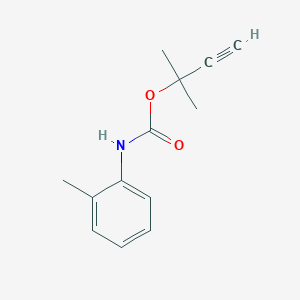
1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate, also known as propargite, is a pesticide widely used in agriculture to control mites and ticks. It belongs to the family of acaricides, which are compounds that kill or control mites and ticks. Propargite has been used for several decades and is still considered an effective pesticide.
Mecanismo De Acción
Propargite works by inhibiting the activity of the enzyme succinate dehydrogenase, which is involved in the respiratory chain of mites and ticks. This leads to a disruption of the energy production process, ultimately resulting in the death of the pest.
Biochemical and physiological effects:
Propargite has been shown to have a low toxicity to humans and animals. However, it can cause skin irritation and eye irritation upon contact. Ingestion of 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate can cause nausea, vomiting, and diarrhea. Long-term exposure to 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate has been associated with liver and kidney damage in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propargite is a widely used pesticide in agriculture, and its efficacy has been well established. However, there are limitations to using 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate in lab experiments. For example, 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate is a non-specific inhibitor of succinate dehydrogenase, which can lead to off-target effects. In addition, 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate. One area of interest is the development of new formulations of 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate that are more effective and less toxic. Another area of interest is the study of the molecular mechanisms of resistance to 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate in mites and ticks. Finally, there is a need for further research on the environmental impact of 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate, particularly its effects on non-target organisms and ecosystems.
Conclusion:
In conclusion, 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate is a widely used pesticide that has been extensively studied for its acaricidal properties. Its mechanism of action involves the inhibition of succinate dehydrogenase, which ultimately leads to the death of mites and ticks. While 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate has been shown to have a low toxicity to humans and animals, there are limitations to using it in lab experiments. Further research is needed to develop new formulations of 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate, study the molecular mechanisms of resistance, and assess its environmental impact.
Métodos De Síntesis
Propargite can be synthesized by reacting 2-methylphenol with propargyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl isocyanate to form 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate. The overall reaction can be represented as follows:
2-methylphenol + propargyl chloride → 2-methyl-3-propyn-2-ol
2-methyl-3-propyn-2-ol + methyl isocyanate → 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate
Aplicaciones Científicas De Investigación
Propargite has been extensively studied for its acaricidal properties. It is used to control mites and ticks in crops such as apples, pears, grapes, strawberries, and citrus fruits. Propargite has also been tested for its efficacy against other pests such as spider mites, rust mites, and European red mites. In addition, 1,1-dimethyl-2-propyn-1-yl (2-methylphenyl)carbamate has been studied for its potential use in controlling mites and ticks that infest livestock.
Propiedades
IUPAC Name |
2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-13(3,4)16-12(15)14-11-9-7-6-8-10(11)2/h1,6-9H,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYJTHOYDLXOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

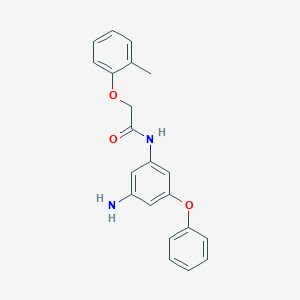
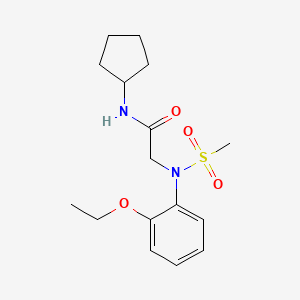
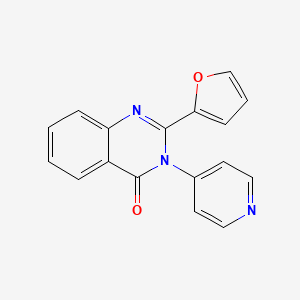
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5738804.png)
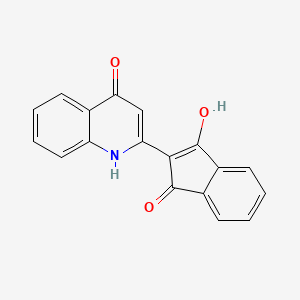
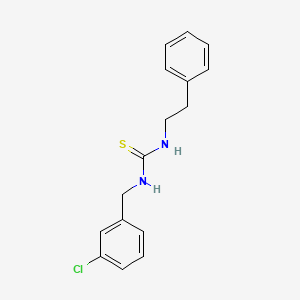
![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738812.png)
![1-[(4-ethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5738822.png)
![5-bromo-2-[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B5738828.png)
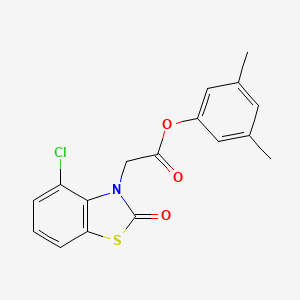
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5738839.png)
![3-chloro-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5738850.png)
